molecular formula C23H22F7N4O6P B7944069 [5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-3-oxo-1H-1,2,4-triazol-2-yl]phosphonic acid

[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-3-oxo-1H-1,2,4-triazol-2-yl]phosphonic acid

Cat. No.: B7944069
M. Wt: 614.4 g/mol
InChI Key: BARDROPHSZEBKC-OITMNORJSA-N
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Description

The compound with the identifier “[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-3-oxo-1H-1,2,4-triazol-2-yl]phosphonic acid” is known as Fosaprepitant. Fosaprepitant is a prodrug of Aprepitant and is primarily used as an antiemetic medication. It is administered intravenously to prevent nausea and vomiting associated with chemotherapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fosaprepitant is synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis typically involves the formation of a phosphoric acid ester linkage to create the prodrug form. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of Fosaprepitant involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is designed to meet regulatory standards for pharmaceutical production, ensuring the compound’s safety and efficacy for medical use .

Chemical Reactions Analysis

Types of Reactions

Fosaprepitant undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of Fosaprepitant include phosphoric acid derivatives, organic solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .

Major Products Formed

The primary product formed from the hydrolysis of Fosaprepitant is Aprepitant, which is the active antiemetic agent. Other minor metabolites may be formed through oxidation and reduction reactions .

Scientific Research Applications

Fosaprepitant has several scientific research applications, including:

    Chemistry: Used as a model compound to study prodrug activation and hydrolysis mechanisms.

    Biology: Investigated for its role in modulating neurokinin-1 receptors and its effects on the central nervous system.

    Medicine: Widely used in clinical research to evaluate its efficacy in preventing chemotherapy-induced nausea and vomiting.

    Industry: Employed in the development of new antiemetic formulations and drug delivery systems.

Mechanism of Action

Fosaprepitant exerts its effects by being converted to Aprepitant in the body. Aprepitant acts as a selective antagonist of neurokinin-1 receptors, which are involved in the emetic response. By blocking these receptors, Aprepitant prevents the binding of substance P, a neuropeptide that triggers nausea and vomiting. This mechanism of action makes Fosaprepitant effective in preventing chemotherapy-induced nausea and vomiting .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fosaprepitant’s uniqueness lies in its prodrug nature, allowing for intravenous administration and rapid conversion to Aprepitant. This provides an advantage in clinical settings where oral administration may not be feasible .

Properties

IUPAC Name

[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-3-oxo-1H-1,2,4-triazol-2-yl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F7N4O6P/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38)/t12-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARDROPHSZEBKC-OITMNORJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NC(=O)N(N3)P(=O)(O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NC(=O)N(N3)P(=O)(O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F7N4O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-3-oxo-1H-1,2,4-triazol-2-yl]phosphonic acid
Reactant of Route 2
[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-3-oxo-1H-1,2,4-triazol-2-yl]phosphonic acid
Reactant of Route 3
[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-3-oxo-1H-1,2,4-triazol-2-yl]phosphonic acid
Reactant of Route 4
[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-3-oxo-1H-1,2,4-triazol-2-yl]phosphonic acid
Reactant of Route 5
Reactant of Route 5
[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-3-oxo-1H-1,2,4-triazol-2-yl]phosphonic acid
Reactant of Route 6
[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-3-oxo-1H-1,2,4-triazol-2-yl]phosphonic acid

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